Cas no 2248902-49-8 (2-Chloro-N-[1-[(4-fluorophenyl)methyl]-4-piperidinyl]-4-pyridinecarboxamide)
2-Chloro-N-[1-[(4-fluorophenyl)methyl]-4-piperidinyl]-4-pyridinecarboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyridine-4-carboxamide
- 2248902-49-8
- EN300-26588842
- 2-chloro-N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}pyridine-4-carboxamide
- AKOS034574541
- Z757043160
- 2-Chloro-N-[1-[(4-fluorophenyl)methyl]-4-piperidinyl]-4-pyridinecarboxamide
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- Inchi: 1S/C18H19ClFN3O/c19-17-11-14(5-8-21-17)18(24)22-16-6-9-23(10-7-16)12-13-1-3-15(20)4-2-13/h1-5,8,11,16H,6-7,9-10,12H2,(H,22,24)
- InChI Key: SILZYKCEUWHVOC-UHFFFAOYSA-N
- SMILES: C1(Cl)=NC=CC(C(NC2CCN(CC3=CC=C(F)C=C3)CC2)=O)=C1
Computed Properties
- Exact Mass: 347.1200681g/mol
- Monoisotopic Mass: 347.1200681g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 45.2Ų
Experimental Properties
- Density: 1.30±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 504.2±50.0 °C(Predicted)
- pka: 12.78±0.20(Predicted)
2-Chloro-N-[1-[(4-fluorophenyl)methyl]-4-piperidinyl]-4-pyridinecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26588842-0.05g |
2-chloro-N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}pyridine-4-carboxamide |
2248902-49-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-Chloro-N-[1-[(4-fluorophenyl)methyl]-4-piperidinyl]-4-pyridinecarboxamide Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 2-Chloro-N-[1-[(4-fluorophenyl)methyl]-4-piperidinyl]-4-pyridinecarboxamide
2-Chloro-N-[1-[(4-fluorophenyl)methyl]-4-piperidinyl]-4-pyridinecarboxamide: A Comprehensive Overview
The compound with CAS No 2248902-49-8, known as 2-Chloro-N-[1-[(4-fluorophenyl)methyl]-4-piperidinyl]-4-pyridinecarboxamide, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring, a piperidine moiety, and a fluorophenyl group. The presence of these functional groups makes it a promising candidate for drug development, particularly in the design of bioactive molecules with specific therapeutic applications.
Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors. The chloro group at position 2 of the pyridine ring adds electron-withdrawing character, enhancing the molecule's reactivity and potentially improving its pharmacokinetic properties. This feature is particularly valuable in the design of drugs targeting specific biological pathways.
The piperidine ring in this compound contributes to its structural flexibility and ability to form hydrogen bonds, which are critical for molecular recognition and binding affinity. The substitution at position 4 of the piperidine ring with a (4-fluorophenyl)methyl group introduces additional electronic and steric effects, further modulating the molecule's properties. This substitution pattern is reminiscent of natural product-derived structures, suggesting that this compound may exhibit bioactivity similar to certain alkaloids or peptide-based compounds.
From a synthetic perspective, the construction of this compound involves a series of carefully designed reactions. The synthesis likely begins with the preparation of the pyridine carboxamide intermediate, followed by the introduction of the chloro group at position 2. Subsequent steps would involve coupling reactions to attach the piperidine moiety, ensuring proper stereochemistry and regioselectivity. The use of advanced catalytic methods and protecting group strategies would be essential to achieve high yields and purity.
In terms of applications, this compound has shown promise in preliminary biological assays. For instance, it has demonstrated moderate inhibitory activity against certain kinases, making it a potential lead compound for anti-cancer drug development. Additionally, its ability to modulate ion channels suggests its potential role in treating neurological disorders such as epilepsy or chronic pain conditions.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of this compound with its target proteins. Molecular docking studies have revealed that the pyridine ring interacts favorably with aromatic residues in the active site, while the piperidine moiety forms hydrogen bonds with key amino acid residues. These insights are invaluable for guiding further optimization efforts aimed at improving potency and selectivity.
The development of this compound also underscores the importance of interdisciplinary collaboration in modern drug discovery. By integrating expertise from organic synthesis, computational modeling, and biological testing, researchers can accelerate the progression from initial discovery to preclinical testing. This collaborative approach is particularly relevant given the increasing complexity of molecular targets in disease pathways.
In conclusion, 2-Chloro-N-[1-[(4-fluorophenyl)methyl]-4-piperidinyl]-4-pyridinecarboxamide represents a fascinating example of how structural diversity can be leveraged to create bioactive molecules with therapeutic potential. As research continues to uncover its full spectrum of activities and mechanisms, this compound stands as a testament to the ingenuity and persistence of chemical scientists in advancing medical innovation.
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